molecular formula C13H15N3O3 B2841287 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide CAS No. 1235392-49-0

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2841287
CAS No.: 1235392-49-0
M. Wt: 261.281
InChI Key: NDCHNIXPKBBFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 3-methyl-1,2,4-oxadiazole ring linked via a methylene bridge to the acetamide backbone. The compound’s structure includes a 3-methylphenoxy group attached to the carbonyl carbon, contributing to its lipophilic character. The 1,2,4-oxadiazole moiety is notable for its metabolic stability, as observed in related compounds .

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9-4-3-5-11(6-9)18-8-12(17)14-7-13-15-10(2)16-19-13/h3-6H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCHNIXPKBBFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Cephalosporin Derivatives (Antimicrobial Agents)
  • Compound 16e (): A cephalosporin derivative with a 3-methyl-1,2,4-oxadiazole substituent and dichlorophenyl group. It targets Mycobacterium tuberculosis but exhibits low synthetic yield (2%) due to structural complexity .
  • Compound 16b (): Similar cephalosporin core but with a p-tolyl group, achieving a higher yield (54%). This highlights the impact of substituents on synthetic efficiency .

Key Differences :

  • The target compound lacks the cephalosporin’s bicyclic β-lactam system, which is critical for bacterial cell wall inhibition.
  • Both cephalosporins include sulfur atoms (5-thia-1-azabicyclo system), enhancing their antibacterial spectrum, whereas the target compound lacks sulfur .
Benzamide and Thioether Derivatives (Oncology/Virology)
  • Compound 45 (): Features a benzamide scaffold with a thioether-linked 3-methyl-1,2,4-oxadiazole group. Designed for cancer and viral infections, its activity likely stems from the dichloropyridinyl and thioether motifs .

Key Similarities :

  • Both compounds share the 3-methyl-1,2,4-oxadiazole ring, which may enhance metabolic stability .
Methoxyacetamide Analog (Structural Comparison)
  • Compound : N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide (C₁₈H₁₇N₃O₃). Its benzyl and methoxy groups increase molecular weight (323.35 g/mol) compared to the target compound (C₁₂H₁₄N₃O₃; ~248 g/mol), likely affecting solubility and bioavailability .

Structure-Activity Relationships (SAR)

  • Oxadiazole Ring : Enhances metabolic stability and electron-withdrawing properties, critical for target binding .
  • Substituent Effects: Phenoxy vs. Thienyl/Pyridinyl: Phenoxy groups (target compound) may improve lipophilicity, while thioethers (Compound 45) enhance redox activity .

Preparation Methods

Amidoxime Cyclization Route

  • Formation of Amidoxime :
    Reacting 3-methyl-5-(chloromethyl)-1,2,4-oxadiazole with hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime intermediate.
    $$
    \text{R-CN + NH}2\text{OH·HCl} \rightarrow \text{R-C(=N-OH)NH}2 \quad
    $$
  • Cyclization :
    Treating the amidoxime with phosphorus oxychloride (POCl₃) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) induces cyclization to form the oxadiazole ring.
    $$
    \text{R-C(=N-OH)NH}2 \xrightarrow{\text{POCl}3} \text{3-Methyl-1,2,4-oxadiazole} \quad
    $$

Optimization Notes :

  • Yields improve with anhydrous conditions and catalytic KI.
  • Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance reaction efficiency.

Thiosemicarbazide Route

An alternative method involves thiosemicarbazide and acyl chlorides:

  • Condensation :
    React thiosemicarbazide with methylchloroacetate in THF to form a thioamide intermediate.
  • Oxidative Cyclization :
    Treat with DBDMH and KI to eliminate sulfur and form the oxadiazole ring.
    $$
    \text{Thioamide} \xrightarrow{\text{DBDMH/KI}} \text{3-Methyl-1,2,4-oxadiazole} \quad
    $$

Table 1 : Comparison of Oxadiazole Synthesis Methods

Method Reagents Solvent Yield (%) Reference
Amidoxime Cyclization NH₂OH·HCl, POCl₃ Ethanol 65–78
Thiosemicarbazide Route DBDMH, KI THF 70–85

Synthesis of 2-(3-Methylphenoxy)Acetyl Chloride

Phenoxyacetic Acid Formation

  • Nucleophilic Substitution :
    3-Methylphenol reacts with chloroacetic acid in alkaline conditions (K₂CO₃) to form 2-(3-methylphenoxy)acetic acid.
    $$
    \text{3-Me-C}6\text{H}4\text{OH + ClCH}2\text{COOH} \rightarrow \text{3-Me-C}6\text{H}4\text{OCH}2\text{COOH} \quad
    $$
  • Acid Chloride Formation :
    Treat the carboxylic acid with oxalyl chloride or thionyl chloride in DCM to generate the acyl chloride.
    $$
    \text{R-COOH + (COCl)₂} \rightarrow \text{R-COCl} \quad
    $$

Key Parameters :

  • Reaction temperature: 0–5°C to minimize side reactions.
  • Solvent: Anhydrous DCM or ethyl acetate.

Coupling of Fragments

The final step involves amide bond formation between the oxadiazole-methylamine and the acyl chloride.

Amidation Reaction

  • Reaction Setup :
    Combine 3-methyl-1,2,4-oxadiazole-5-methanamine with 2-(3-methylphenoxy)acetyl chloride in DMF or THF.
  • Base Selection :
    Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) neutralizes HCl, driving the reaction forward.
    $$
    \text{R-NH}2 + \text{R'-COCl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-CO-R'} \quad
    $$

Optimization Data :

  • Higher yields (80–90%) are achieved with DMF at 50–60°C.
  • Prolonged reaction times (>6 hours) reduce yields due to oxadiazole ring hydrolysis.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3) to isolate the target compound.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (t, J = 7.8 Hz, 1H, Ar-H), 6.82–6.75 (m, 3H, Ar-H), 4.58 (s, 2H, CH₂), 3.92 (s, 2H, OCH₂), 2.32 (s, 3H, CH₃), 2.29 (s, 3H, CH₃).
  • MS (ESI+) : m/z 261.28 [M+H]⁺.

Challenges and Mitigation Strategies

  • Oxadiazole Ring Stability :
    The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or high-temperature conditions. Using anhydrous solvents and mild bases (e.g., K₂CO₃) minimizes degradation.
  • Byproduct Formation : Competing reactions during cyclization generate nitrile or imine byproducts. Excess hydroxylamine hydrochloride suppresses this.

Q & A

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

  • Physicochemical properties (e.g., solubility, logD) are optimized via prodrug strategies or formulation (e.g., nanoencapsulation). Pharmacokinetic studies in rodent models assess bioavailability, while toxicogenomics identify off-target effects early .

Q. Key Tables for Reference

Property Technique Typical Data Reference
Purity VerificationHPLC>95% (Retention time: 8.2 min)
Thermal StabilityDSCMelting point: 130–150°C
Isomer Ratio¹H NMR2:1 or 4:1 (depending on substituents)
Proteasome Inhibition (IC₅₀)In vitro assay0.5–2.0 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.